Welcome to the BenchChem Online Store!
molecular formula C9H8INOS B8507401 7-Iodo-2-methoxymethyl-benzothiazole

7-Iodo-2-methoxymethyl-benzothiazole

Cat. No. B8507401
M. Wt: 305.14 g/mol
InChI Key: ZYZCYOSPYMJRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08378104B2

Procedure details

To a cooled (0° C.) solution of 7-iodo-2-methoxymethyl-benzothiazol-6-ylamine (1.8 g, 5.62 mmol) in THF under nitrogen was added tert-butyl nitrite (3.3 mL, 28.1 mmol) dropwise. The reaction mixture stirred 3 h at 50° C. Water was added and the mixture was extracted with ethyl acetate. The combined organic fractions were washed with water and brine, dried over sodium sulfate, and concentrated. Purification of the residue by column chromatography afforded 1.0 g (60%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 7.90 (d, J=8 Hz, 1H), 7.75 (d, J=8 Hz, 1H), 7.19-7.21 (m, 1H), 4.8 (s, 2H), 3.58 (s, 3H).
Name
7-iodo-2-methoxymethyl-benzothiazol-6-ylamine
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:10]2[S:9][C:8]([CH2:11][O:12][CH3:13])=[N:7][C:6]=2[CH:5]=[CH:4][C:3]=1N.N(OC(C)(C)C)=O.O>C1COCC1>[I:1][C:2]1[C:10]2[S:9][C:8]([CH2:11][O:12][CH3:13])=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
7-iodo-2-methoxymethyl-benzothiazol-6-ylamine
Quantity
1.8 g
Type
reactant
Smiles
IC1=C(C=CC=2N=C(SC21)COC)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.3 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture stirred 3 h at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic fractions were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC1=CC=CC=2N=C(SC21)COC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.